2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Overview
Description
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methoxyphenyl and dimethoxybenzoyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and dimethoxybenzoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Synthetic Routes: The synthesis begins with the formation of the piperazine ring, followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the acylation of the piperazine derivative with 2,3-dimethoxybenzoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of high-efficiency catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the dimethoxybenzoyl group, resulting in different chemical and biological properties.
4-(2,3-Dimethoxybenzoyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxyphenyl)aminoethyl]piperazine: Similar structure but with different substitution patterns, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYIAMCUKJMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.